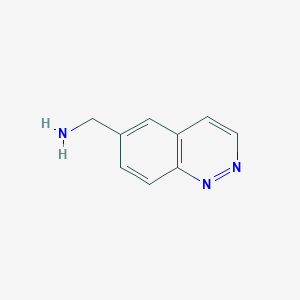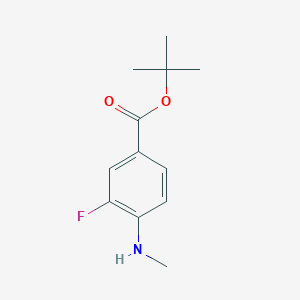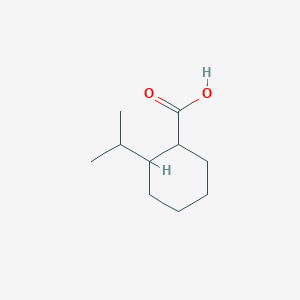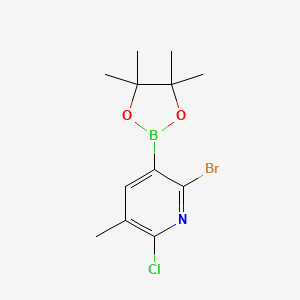
H-Pyr-His-Pro-OH.CH3CO2H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pyr-His-Pro-OH.CH3CO2H, also known as Pyr-His-Pro acetate, is a tripeptide compound composed of pyrrolidine, histidine, and proline residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Pro-OH.CH3CO2H typically involves the stepwise coupling of the amino acids pyrrolidine, histidine, and proline. The process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid (pyrrolidine) to a solid resin.
Step 2: The amino group of the attached amino acid is deprotected, allowing for the coupling of the next amino acid (histidine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Step 3: The process is repeated for the addition of the third amino acid (proline).
Step 4: After the complete peptide chain is assembled, the peptide is cleaved from the resin and purified.
-
Liquid-Phase Peptide Synthesis (LPPS)
Step 1: The synthesis begins with the protection of the amino and carboxyl groups of the amino acids.
Step 2: The protected amino acids are coupled in solution using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Step 3: The protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
H-Pyr-His-Pro-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various peptide derivatives with modified functional groups, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
H-Pyr-His-Pro-OH.CH3CO2H has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of H-Pyr-His-Pro-OH.CH3CO2H involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
H-Pyr-His-Pro-OH.CH3CO2H can be compared with other similar tripeptides, such as:
H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of proline, used in the synthesis of gonadoliberin agonists.
H-Pyr-His-Gly-OH: A tripeptide with glycine instead of proline, studied for its different biological activities.
The uniqueness of H-Pyr-His-Pro-OH
Propiedades
Fórmula molecular |
C18H25N5O7 |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O5.C2H4O2/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26;1-2(3)4/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
Clave InChI |
NQBSMLVZZGASJD-LFELFHSZSA-N |
SMILES isomérico |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O |
SMILES canónico |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
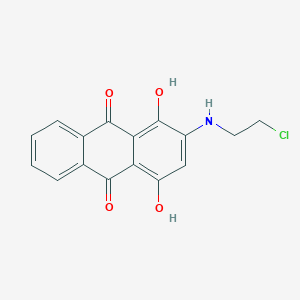
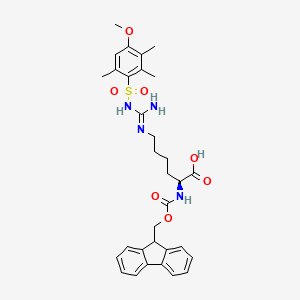
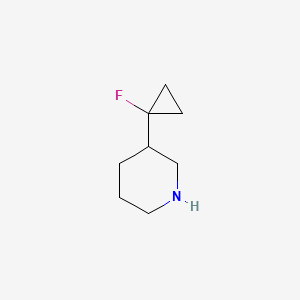

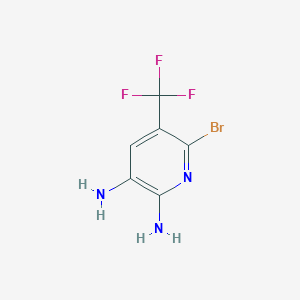

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
